

Application Notes and Protocols for the Quantification of p-Toluenesulfonamide

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Compound of Interest		
Compound Name:	P-Toluenesulfonamide	
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For Researchers, Scientists, and Drug Development Professionals

These application notes provide a comprehensive overview of validated analytical methods for the quantitative determination of **p-toluenesulfonamide** (PTSA). PTSA and its derivatives are often monitored as potential genotoxic impurities in pharmaceutical products. This document details protocols for High-Performance Liquid Chromatography (HPLC), Gas Chromatography-Mass Spectrometry (GC-MS), and Liquid Chromatography-Mass Spectrometry (LC-MS), enabling researchers to select and implement the most appropriate method for their specific needs.

Introduction

p-Toluenesulfonamide is a compound used in the synthesis of various organic molecules, including some active pharmaceutical ingredients (APIs). Due to its potential genotoxicity, regulatory bodies like the U.S. Food and Drug Administration (FDA) and the European Medicines Agency (EMA) have stringent requirements for its control in drug substances.[1] Accurate and sensitive quantification of PTSA is therefore critical during drug development and for quality control of the final product. The selection of an analytical method depends on factors such as the required sensitivity, the complexity of the sample matrix, and the available instrumentation.[2]

Comparative Quantitative Data



The performance characteristics of different analytical methods for the quantification of **p-toluenesulfonamide** and its related compounds are summarized below. This allows for a direct comparison of their sensitivity and accuracy.

Table 1: HPLC-UV Method Validation Parameters

Analyte	Linearity Range	Limit of Detection (LOD)	Limit of Quantificati on (LOQ)	Accuracy (% Recovery)	Reference
Methyl-p- toluenesulfon ate	0.01 - 2.5 μg/mL	< 5 ng/mL	< 13.5 ng/mL	90 - 99%	[1][2]
Ethyl-p- toluenesulfon ate	0.01 - 2.5 μg/mL	< 5 ng/mL	< 13.5 ng/mL	90 - 99%	[2]
Isopropyl-p- toluenesulfon ate	0.01 - 2.5 μg/mL	< 5 ng/mL	< 13.5 ng/mL	90 - 99%	
Propyl-p- toluenesulfon ate	0.01 - 2.5 μg/mL	< 5 ng/mL	< 13.5 ng/mL	90 - 99%	
p- Toluenesulfon ylurea	> 0.9922 (r²)	< 0.03% of 0.1% target	< 0.1% of 0.1% target	86.56 - 105.21%	
p- Toluenesulfon amide	> 0.9922 (r²)	< 0.03% of 0.1% target	< 0.1% of 0.1% target	86.56 - 105.21%	

Table 2: GC-MS/MS Method Validation Parameters



Analyte	Linearity (r²)	Limit of Detection (LOD)	Limit of Quantificati on (LOQ)	Accuracy (% Recovery)	Reference
Methyl p- toluenesulfon ate	> 0.995	0.4 - 0.8 μg/L	1.3 - 2.7 μg/L	80 - 110%	
Ethyl p- toluenesulfon ate	> 0.995	0.4 - 0.8 μg/L	1.3 - 2.7 μg/L	80 - 110%	
Isopropyl p- toluenesulfon ate	> 0.995	0.4 - 0.8 μg/L	1.3 - 2.7 μg/L	80 - 110%	

Table 3: LC-MS Method Validation Parameters

Analyte	Linearity Range	Limit of Detection (LOD)	Limit of Quantificati on (LOQ)	Accuracy (% Recovery)	Reference
Methyl, Ethyl, Isopropyl p- toluenesulfon ates	N/A	N/A	2.5 - 5 ng/mL	90.4 - 105.2%	
p- Toluenesulfon ic acid	1.5 - 13.5 ng/mL	0.5 ppm	1.5 ppm	98.56 - 99.35%	
Ethyl p- toluenesulfon ate	N/A	0.018 μg/mL	0.054 μg/mL	98.1 - 103.5%	

Experimental Workflow

The general workflow for the quantification of **p-toluenesulfonamide** in a drug substance involves several key stages, from sample preparation to data analysis.



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References

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